N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide

Description

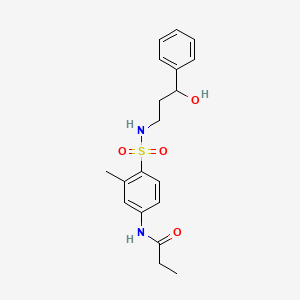

N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide is a sulfonamide derivative featuring a propionamide group attached to a substituted phenyl ring. Its structure includes a 3-hydroxy-3-phenylpropyl chain linked to the sulfamoyl moiety, which may influence solubility, bioavailability, and biological interactions.

Properties

IUPAC Name |

N-[4-[(3-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-3-19(23)21-16-9-10-18(14(2)13-16)26(24,25)20-12-11-17(22)15-7-5-4-6-8-15/h4-10,13,17,20,22H,3,11-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCHMLBOSOUBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a sulfamoyl group attached to a 3-methylphenyl moiety and a propionamide functional group. The presence of the hydroxyl and phenyl groups suggests potential interactions with biological targets.

Pharmacological Profile

1. Analgesic Activity:

Research indicates that derivatives of this compound exhibit significant analgesic effects. A study demonstrated that compounds with similar structures exerted pronounced analgesic effects in animal models, particularly in rats, where they were evaluated using standard pharmacological test procedures .

2. Antimicrobial Properties:

There is emerging evidence that compounds containing sulfamoyl groups can exhibit antimicrobial activity. For instance, related compounds have shown effectiveness against various Gram-positive bacteria, including antibiotic-resistant strains . The mechanism often involves interference with bacterial metabolic pathways.

3. Anticancer Potential:

Preliminary studies suggest that the compound may have anticancer properties. Analogous compounds have been reported to inhibit ribonucleotide reductase (RR), an established target in cancer therapy, indicating that this compound could potentially disrupt cancer cell proliferation .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability in cancer cells.

- Modulation of Receptor Activity: The structural features of the compound suggest it may interact with specific receptors, potentially modulating their activity and influencing cellular responses.

Case Studies

Case Study 1: Analgesic Evaluation

In a controlled study involving rats, researchers administered varying doses of a related compound to assess pain relief efficacy. Results indicated a dose-dependent response in pain reduction, supporting the analgesic potential of the sulfamoyl-containing derivatives.

Case Study 2: Antimicrobial Testing

A series of in vitro tests were conducted on related compounds against multiple bacterial strains. The results revealed significant antimicrobial activity against resistant strains, highlighting the potential for developing new antibiotics based on this chemical scaffold.

Data Table: Summary of Biological Activities

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Analgesic | Sulfamoyl derivatives | Significant pain relief in animal models |

| Antimicrobial | N-sulfonylated compounds | Effective against Gram-positive bacteria |

| Anticancer | Ribonucleotide reductase inhibitors | Inhibition of cancer cell proliferation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares key functional groups with several molecules reported in the literature:

Key Observations:

Sulfamoyl and Amide Groups : The sulfamoyl group in the target compound may enhance hydrogen-bonding interactions with biological targets, similar to LMM5 and pyrazolo-pyrimidine derivatives .

Antimicrobial Potential: Sulfonamide-containing compounds like LMM5 and those in exhibit antifungal and antibacterial activity, suggesting the target molecule may share similar mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.